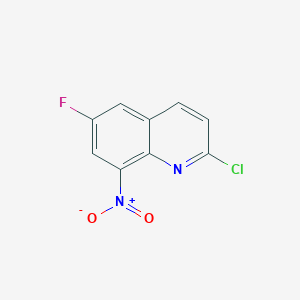
2-Chloro-6-fluoro-8-nitroquinoline
Übersicht
Beschreibung
2-Chloro-6-fluoro-8-nitroquinoline is a chemical compound with the molecular formula C9H4ClFN2O2 . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of fluorinated quinolines like 2-Chloro-6-fluoro-8-nitroquinoline involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Nucleophilic displacement of chlorine atoms with the fluoride ion is one of the most common methods to obtain fluorinated quinolines from their chloro analogues .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoro-8-nitroquinoline is based on the quinoline skeleton, which is the first representative of the family of benzazines bearing one nitrogen atom . The quinoline ring system is widespread in nature .Chemical Reactions Analysis
Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-6-fluoro-8-nitroquinoline is 226.59 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Chloro-6-fluoro-8-nitroquinoline is a compound that has potential applications in medicinal chemistry due to its structural similarity to quinolines, which are known for their therapeutic properties. Quinoline derivatives have been studied for their antimalarial, antimicrobial, and anticancer activities. The incorporation of fluorine atoms into quinoline compounds can enhance their biological activity, making them potent candidates for drug development .
Agriculture
In the agricultural sector, fluorinated quinolines, which include derivatives like 2-Chloro-6-fluoro-8-nitroquinoline, have been explored for their use as antimicrobial agents. They could potentially be used to treat diseases caused by chloroquin-resistant strains of parasites such as P. falciparum .
Electronics
Quinoline derivatives are also utilized in the electronics industry. Their structural properties allow them to be used as components for liquid crystals, which are essential in the manufacturing of displays for various electronic devices .
Material Science
The compound’s potential in material science lies in its use as a precursor for the synthesis of more complex molecules. These molecules could be used to create new types of polymers or coatings with unique properties, such as enhanced durability or chemical resistance .
Chemical Synthesis
2-Chloro-6-fluoro-8-nitroquinoline serves as an important intermediate in chemical synthesis. It can undergo various reactions, including nucleophilic substitution and cross-coupling, to produce a wide range of fluorinated quinoline derivatives. These derivatives are valuable for further chemical exploration and the development of novel compounds .
Pharmacology
In pharmacology, the compound’s derivatives are of interest due to their potential as enzyme inhibitors. They could be used to modulate biological pathways and treat various diseases by inhibiting specific enzymes involved in disease progression .
Wirkmechanismus
Zukünftige Richtungen
Fluorinated quinolines, including 2-Chloro-6-fluoro-8-nitroquinoline, have found applications in various fields such as medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-2-1-5-3-6(11)4-7(13(14)15)9(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXHLZULBLODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-8-nitroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





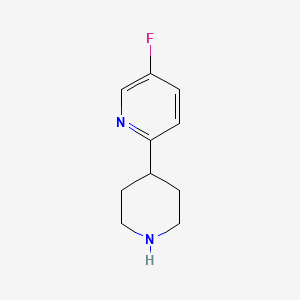
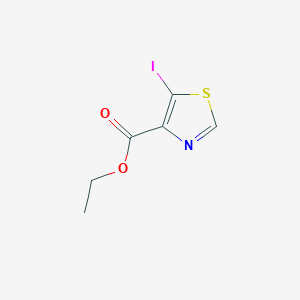




![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)
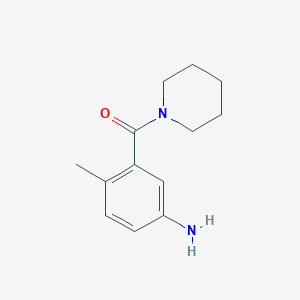

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
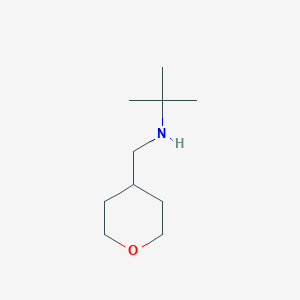
![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)